1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-
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Overview
Description
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific structure of this compound includes three (4-methoxyphenyl)methyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine used is (4-methoxyphenyl)methylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydrotriazine derivative .
Industrial Production Methods
Industrial production of hexahydro-1,3,5-triazines often involves large-scale condensation reactions using formaldehyde and primary amines. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic (4-methoxyphenyl)methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or oxides.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A simpler derivative with three methyl groups.
1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-: Contains three isopropyl groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Features three acryloyl groups
Uniqueness
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- is unique due to the presence of (4-methoxyphenyl)methyl groups, which impart specific chemical and biological properties.
Properties
CAS No. |
58837-16-4 |
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Molecular Formula |
C27H33N3O3 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1,3,5-tris[(4-methoxyphenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3O3/c1-31-25-10-4-22(5-11-25)16-28-19-29(17-23-6-12-26(32-2)13-7-23)21-30(20-28)18-24-8-14-27(33-3)15-9-24/h4-15H,16-21H2,1-3H3 |
InChI Key |
GZFOOFLYIFPAEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(CN(C2)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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